![molecular formula C16H9BrClNO3 B14458312 5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione CAS No. 75822-39-8](/img/structure/B14458312.png)
5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione typically involves the reaction of 5-bromoindoline-2,3-dione with 4-chlorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
- 5-bromo-1-(2-(4-methoxyphenyl)-2-oxoethyl)indoline-2,3-dione
- 5-bromo-1-(2-(4-fluorophenyl)-2-oxoethyl)indoline-2,3-dione
- 5-bromo-1-(2-(4-nitrophenyl)-2-oxoethyl)indoline-2,3-dione
Comparison: Compared to its analogs, 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione exhibits unique properties due to the presence of the 4-chlorophenyl group. This substitution enhances its biological activity, making it a more potent inhibitor of specific enzymes compared to its methoxy, fluoro, or nitro-substituted counterparts .
Properties
CAS No. |
75822-39-8 |
|---|---|
Molecular Formula |
C16H9BrClNO3 |
Molecular Weight |
378.60 g/mol |
IUPAC Name |
5-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H9BrClNO3/c17-10-3-6-13-12(7-10)15(21)16(22)19(13)8-14(20)9-1-4-11(18)5-2-9/h1-7H,8H2 |
InChI Key |
CXDMQZNIDXFXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


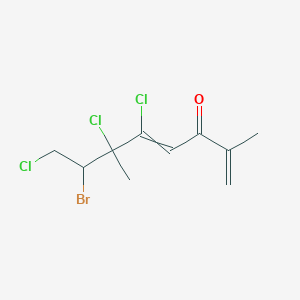
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
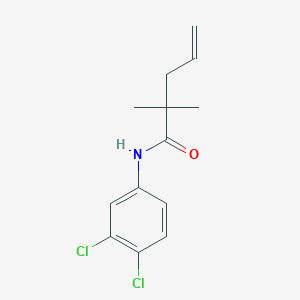
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
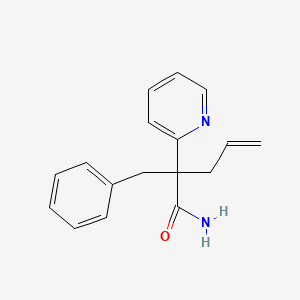
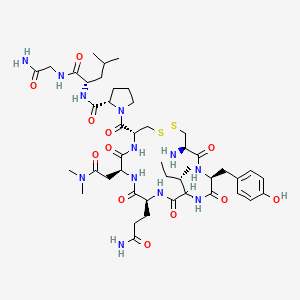
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
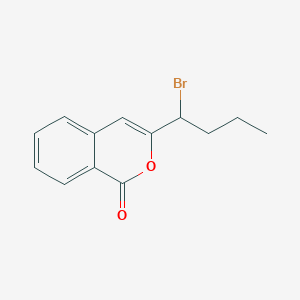
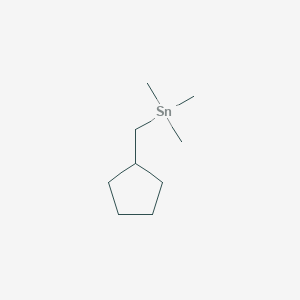
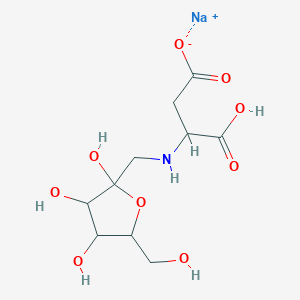
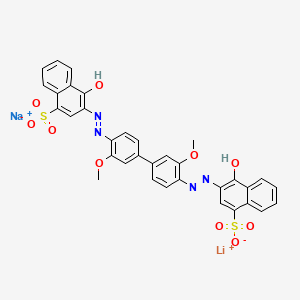
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
